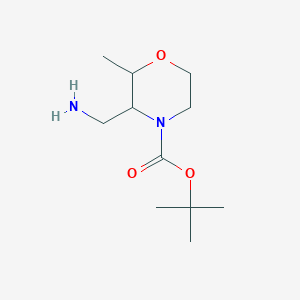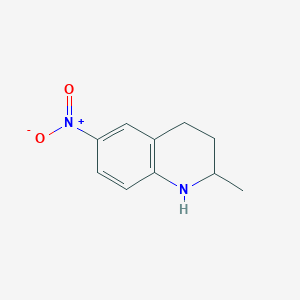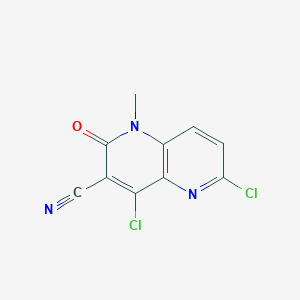![molecular formula C18H25FN4O2 B12947154 (3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)
(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazino[1,2-a]pyrazine core, an aminobutyl side chain, and a fluorobenzyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione typically involves multiple steps, including the formation of the pyrazino[1,2-a]pyrazine core, the introduction of the aminobutyl side chain, and the attachment of the fluorobenzyl group. Common reagents used in these reactions include amines, aldehydes, and fluorobenzyl halides. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,9aR)-3-(4-Aminobutyl)-8-(3-chlorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione
- (3S,9aR)-3-(4-Aminobutyl)-8-(3-methylbenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione
Uniqueness
The uniqueness of (3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione lies in its fluorobenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H25FN4O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(7S,9aR)-7-(4-aminobutyl)-2-[(3-fluorophenyl)methyl]-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione |
InChI |
InChI=1S/C18H25FN4O2/c19-14-5-3-4-13(10-14)11-22-8-9-23-16(12-22)17(24)21-15(18(23)25)6-1-2-7-20/h3-5,10,15-16H,1-2,6-9,11-12,20H2,(H,21,24)/t15-,16+/m0/s1 |
InChI-Schlüssel |
CHFANTWIGCSYCB-JKSUJKDBSA-N |
Isomerische SMILES |
C1CN2[C@H](CN1CC3=CC(=CC=C3)F)C(=O)N[C@H](C2=O)CCCCN |
Kanonische SMILES |
C1CN2C(CN1CC3=CC(=CC=C3)F)C(=O)NC(C2=O)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)

![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)






![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)

![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)


